molecular formula C17H24N6 B6456682 4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine CAS No. 2428378-46-3

4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine

Cat. No.: B6456682
CAS No.: 2428378-46-3
M. Wt: 312.4 g/mol
InChI Key: HBFKPMIJNUYZJV-UHFFFAOYSA-N
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Description

4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of two pyrimidine rings, one of which is substituted with a piperazine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine typically involves multi-step procedures. One common method includes the following steps:

    Formation of the pyrimidine core: The initial step involves the synthesis of the pyrimidine core through a condensation reaction between appropriate aldehydes and amidines.

    Substitution with piperazine: The pyrimidine core is then reacted with piperazine under controlled conditions to introduce the piperazine moiety.

    Introduction of ethyl and methyl groups: The final step involves the alkylation of the pyrimidine ring to introduce the ethyl and methyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced derivatives with hydrogenated pyrimidine rings.

    Substitution: Formation of substituted derivatives with various functional groups attached to the piperazine ring.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural similarity to known antitumor agents allows it to inhibit specific cancer cell proliferation pathways. For instance, compounds with similar piperazine and pyrimidine moieties have demonstrated efficacy against various cancer types by targeting kinases involved in cell signaling pathways.

Case Study:
A study investigated the cytotoxic effects of derivatives of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability, suggesting that modifications to the pyrimidine structure could enhance its anticancer properties .

1.2 Antidepressant Properties

The compound's piperazine structure is a common feature in many antidepressants. Research has shown that derivatives can act as serotonin receptor modulators, potentially offering new avenues for treating depression and anxiety disorders.

Case Study:
In preclinical trials, a derivative of this compound exhibited significant improvement in behavioral tests related to depression, indicating its potential as a novel antidepressant .

Pharmacology

2.1 Neuropharmacology

The compound has been studied for its effects on the central nervous system (CNS). Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders.

Research Findings:
Investigations into its neuroprotective effects have shown promise in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism appears to involve the modulation of neuroinflammatory pathways .

2.2 Antimicrobial Activity

Emerging research suggests that this compound exhibits antimicrobial properties against various pathogens. The presence of the pyrimidine ring is believed to enhance its interaction with microbial targets.

Case Study:
A series of experiments demonstrated that derivatives of this compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine is crucial for optimizing its pharmacological properties.

Structural Feature Effect on Activity
Piperazine RingEnhances CNS penetration and receptor binding affinity
DimethylpyrimidineIncreases selectivity for specific biological targets
Ethyl GroupModulates lipophilicity, affecting bioavailability

Mechanism of Action

The mechanism of action of 4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethylpyrimidine derivatives: Compounds with similar pyrimidine cores but different substituents.

    Piperazine derivatives: Compounds with piperazine rings substituted with various functional groups.

Uniqueness

The uniqueness of 4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine is a member of the pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

The molecular formula of the compound is C15H20N4C_{15}H_{20}N_4 with a molecular weight of approximately 272.35 g/mol. The structure consists of a piperazine ring substituted with a pyrimidine moiety, which is crucial for its biological interactions.

Research indicates that compounds containing pyrimidine derivatives often interact with multiple biological targets, including:

  • Enzymatic Inhibition : Pyrimidines have been shown to inhibit certain enzymes involved in nucleotide metabolism, which can affect cell proliferation and survival.
  • Receptor Modulation : Some studies suggest that pyrimidine derivatives can modulate G-protein coupled receptors (GPCRs), influencing signaling pathways related to various physiological processes .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of pyrimidine derivatives. For example, chloroethyl pyrimidine nucleosides demonstrated significant inhibition of cell proliferation and migration in vitro against various cancer cell lines . This suggests potential applications in cancer therapy.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory effects of related pyrimidine compounds. For instance, certain pyrimidines exhibited in vivo anti-inflammatory activity in animal models, suggesting that similar compounds may possess therapeutic potential against inflammatory diseases .

Antiviral Properties

Inhibitors targeting the nucleotide biosynthesis pathways have shown promising antiviral activity. Specifically, inhibiting the pyrimidine synthesis pathway was found to enhance antiviral responses against viruses such as Hepatitis E virus (HEV) by depleting necessary nucleotides for viral replication .

Case Studies

  • Anticancer Activity : A study on a series of pyrimidine derivatives indicated that modifications at the piperazine ring significantly enhanced their cytotoxicity against A431 vulvar epidermal carcinoma cells. The most potent compound exhibited an IC50 value in the low micromolar range, highlighting the importance of structural modifications in enhancing biological activity .
  • Antimicrobial Evaluation : Another investigation into 5-benzofuranyl fused pyrimidines showed notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrimidine ring were critical for enhancing efficacy .

Data Summary

Biological ActivityObservationsReferences
AntimicrobialSignificant inhibition in various cancer cell lines
Anti-inflammatoryDemonstrated in vivo efficacy
AntiviralEnhanced antiviral response via nucleotide depletion

Properties

IUPAC Name

2-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6/c1-5-15-11-16(21-14(4)20-15)22-6-8-23(9-7-22)17-18-12(2)10-13(3)19-17/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFKPMIJNUYZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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